molecular formula C28H23ClN4O2 B2947707 1-butyl-2-[(E)-[(4-chloro-3-nitrophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile CAS No. 478032-81-4

1-butyl-2-[(E)-[(4-chloro-3-nitrophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile

Cat. No.: B2947707
CAS No.: 478032-81-4
M. Wt: 482.97
InChI Key: PZTPLMZAIIAXBX-ZCTHSVRISA-N
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Description

1-butyl-2-[(E)-[(4-chloro-3-nitrophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile is a complex organic compound that has attracted considerable attention in scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butyl-2-[(E)-[(4-chloro-3-nitrophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile typically involves multi-step organic synthesis. The process begins with the formation of the pyrrole ring, followed by the introduction of the nitrile group and the butyl chain. The final step involves the condensation of 4-chloro-3-nitrobenzaldehyde with the intermediate pyrrole derivative under specific conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound, if scaled up, would likely involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-butyl-2-[(E)-[(4-chloro-3-nitrophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile can undergo a variety of chemical reactions, including:

  • Oxidation: : The compound may be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.

  • Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the nitro group to an amine.

  • Substitution: : The chloro group in the compound can be replaced through nucleophilic substitution reactions using nucleophiles such as amines or thiols.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in acidic or basic medium, hydrogen peroxide.

  • Reduction: : Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

  • Substitution: : Amines or thiols in aprotic solvents like dimethylformamide (DMF).

Major Products

  • Oxidation: : Carboxylic acids, alcohols.

  • Reduction: : Amines, hydroxy derivatives.

  • Substitution: : Corresponding substituted derivatives.

Scientific Research Applications

1-butyl-2-[(E)-[(4-chloro-3-nitrophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile has shown promise in various fields:

  • Chemistry: : Used as a precursor in the synthesis of more complex molecules and as a reagent in studying chemical reaction mechanisms.

  • Biology: : Investigated for its potential as a biological probe or in the design of bioactive molecules.

  • Medicine: : Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

  • Industry: : Used in the development of advanced materials or as a specialty chemical in certain industrial processes.

Mechanism of Action

The exact mechanism of action depends on the specific application:

  • Molecular Targets: : The compound may interact with specific enzymes or receptors, modulating their activity.

  • Pathways Involved: : It could influence cellular pathways such as signal transduction or metabolic processes, leading to the observed effects.

Comparison with Similar Compounds

Compared to other similar compounds, 1-butyl-2-[(E)-[(4-chloro-3-nitrophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile stands out due to its combination of functional groups and its versatile reactivity.

Similar Compounds

  • 2-butyl-3-[(E)-[(4-chloro-3-nitrophenyl)methylidene]amino]-4,5-diphenyl-2H-pyrrole-1-carbonitrile

  • 1-butyl-2-[(E)-[(4-bromo-3-nitrophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile

  • 1-butyl-2-[(E)-[(4-chloro-3-methylphenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile

These similar compounds share structural similarities but differ in certain substituents, impacting their chemical reactivity and applications.

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Properties

IUPAC Name

1-butyl-2-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-4,5-diphenylpyrrole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23ClN4O2/c1-2-3-16-32-27(22-12-8-5-9-13-22)26(21-10-6-4-7-11-21)23(18-30)28(32)31-19-20-14-15-24(29)25(17-20)33(34)35/h4-15,17,19H,2-3,16H2,1H3/b31-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZTPLMZAIIAXBX-ZCTHSVRISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=C(C(=C1N=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-])C#N)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN1C(=C(C(=C1/N=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C#N)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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